N-(2-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Overview
Description
This compound is a quinoline derivative with a fluorophenyl group, a hydroxy group, and a methyl-2-oxo-1,2-dihydro group. Quinoline derivatives are a class of compounds that have been widely studied for their diverse biological activities . The presence of a fluorine atom can enhance the biological activity of the compound due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, a fluorophenyl group, and a hydroxy group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The quinoline core is aromatic and relatively stable. The fluorophenyl group might undergo nucleophilic aromatic substitution reactions. The hydroxy group could potentially be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions could involve studying the biological activity of this compound and optimizing its properties for potential therapeutic applications. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to improve the biological properties of compounds .
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-20-13-9-5-2-6-10(13)15(21)14(17(20)23)16(22)19-12-8-4-3-7-11(12)18/h2-9,21H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVQFMISBAWSTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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